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Compound of Interest |

Compound Name: 2-(Cyclopropylmethyl)phenol

CAS No.: 33494-47-2

Cat. No.: B3382491

. J

Executive Summary & Compound Identity

2-(Cyclopropylmethyl)phenol is a lipophilic alkylphenol intermediate used primarily in the
synthesis of pharmaceutical agents (e.g.,

-blocker analogs) and agrochemicals. Its solubility behavior is governed by the competing
interactions of its polar phenolic hydroxyl group and the hydrophobic, sterically rigid
cyclopropylmethyl moiety.

« CAS Number: 33494-47-2[1][2]

e Molecular Formula:

[3]

e Molecular Weight: 148.20 g/mol
e |[UPAC Name: 2-(Cyclopropylmethyl)phenol

o Key Characteristics: Ortho-substituted phenol; exhibits steric hindrance adjacent to the
hydroxyl group.

Physicochemical Profile (Predicted & Analog-Based)
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Property Value | Range Mechanistic Insight

The cyclopropyl group adds
significant lipophilicity

LogP (Octanol/Water) ~3.1-34
compared to phenol (LogP

1.46), reducing water solubility.

The alkyl group is electron-
donating, slightly destabilizing

pKa ~10.2-10.5 the phenoxide anion compared
to unsubstituted phenol (pKa
9.95).

H-Bond Donor 1 Phenolic -OH.

H-Bond Acceptor 1 Phenolic Oxygen.

Solubility Thermodynamics & Solvent Selection

Understanding the solubility of 2-(Cyclopropylmethyl)phenol requires analyzing its Hansen
Solubility Parameters (HSP). The molecule possesses a "dual personality":

e Polar Head: Capable of hydrogen bonding (solvation by alcohols/ethers).

* Non-Polar Tail: The cyclopropylmethyl group requires dispersion forces for solvation
(solvation by aromatics/chlorinated solvents).

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic interaction with the
solute.
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Solvent Class

Solubility Prediction

Thermodynamic Rationale

Chlorinated
Hydrocarbons(DCM,
Chloroform)

High (>100 mg/mL)

Excellent match for both
dispersion forces and weak
dipole interactions. The "gold

standard" for extraction.

Lower Alcohols(Methanol,
Ethanol)

High (>100 mg/mL)

Strong H-bond acceptance
from the solvent stabilizes the

phenolic proton.

Aromatic

Hydrocarbons(Toluene,

Moderate-High

interactions with the phenol

Benzene) ring and dispersion forces with
the alkyl tail favor solubility.
The polarity of the phenolic -

Aliphatic OH creates a miscibility gap.

Hydrocarbons(Hexane, Low-Moderate Solubility increases

Heptane) significantly with temperature
(recrystallization potential).
The hydrophobic effect of the

Water Very Low (<1 mg/mL) alkyl chain dominates. High
energy cost to disrupt water's
H-bond network.
Strong H-bond acceptors in

Aprotic Polar(DMSO, DMF) Very High the solvent chelate the

phenolic proton effectively.

Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for selecting a solvent system based on the
intended process (Reaction, Extraction, or Crystallization).
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Process Objective

Synthesis / Reaction Extraction / Work-up Purification / Crystallization

Base sensitive Acid catalyzed Avoid emulsions

Use DMF or DMSO Use Toluene Dichloromethane MTBE or Et20 Hexane / Ethyl Acetate Methanol + Water
(Nucleophilic substitutions) (Friedel-Crafts / Acidic) (High Solubility, Low BP) (Good selectivity vs water) (Gradient cooling) (Crash precipitation)

Click to download full resolution via product page

Caption: Decision logic for solvent selection based on process requirements for 2-
(Cyclopropylmethyl)phenol.

Experimental Protocols for Solubility Determination

To generate precise solubility data in your specific lab environment, do not rely solely on
literature values. Use this self-validating "Shake-Flask" protocol coupled with HPLC
quantification.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the saturation concentration (

) at a specific temperature (
).

o Preparation: Add excess solid/liquid 2-(Cyclopropylmethyl)phenol to 5 mL of the target
solvent in a borosilicate glass vial.

o Equilibration:

o Place in a thermostatic shaker bath at

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b3382491?utm_src=pdf-body-img
https://www.benchchem.com/product/b3382491?utm_src=pdf-body
https://www.benchchem.com/product/b3382491?utm_src=pdf-body
https://www.benchchem.com/product/b3382491?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3382491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(e.g., 25°C) for 24 hours.

o Self-Validation Check: Visual inspection must confirm undissolved solute remains. If clear,
add more solute.

e Sampling:

o Stop shaking and allow phases to separate (sedimentation) for 1 hour at

o Withdraw supernatant using a syringe filter (0.45 um PTFE for organics).
o Critical Step: Pre-heat/cool the syringe to
to prevent precipitation during filtration.
e Quantification (HPLC-UV):
o Dilute the filtrate with Mobile Phase (Acetonitrile/Water).
o Analyze via HPLC (C18 Column, UV detection at 270-280 nm).

o Calculate concentration against a standard curve.

Protocol B: Visual Polythermal Method (For
Crystallization Design)

Objective: Determine the metastable zone width (MSZW).
e Prepare a mixture of known concentration (

)-

e Heat at 1°C/min until complete dissolution (

).

e Cool at 1°C/min until the first crystal appears or turbidity is observed (
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).
e Result: The gap between
and

defines the operational window for crystallization.

Mechanistic Insights & Causality
The "Cyclopropyl" Effect

Unlike a straight

-propyl chain, the cyclopropyl group introduces unique steric and electronic properties:

» Steric Bulk: The rigid triangle of the cyclopropyl ring creates a "cone" of steric hindrance.
This disrupts efficient packing in the crystal lattice compared to linear alkyl analogs, often
lowering the melting point and increasing solubility in organic solvents.

» Electronic Interaction: The cyclopropyl ring has partial

-character (Walsh orbitals). It can conjugate weakly with the aromatic ring, slightly altering
the electron density of the phenol. This makes the compound slightly more prone to oxidation
than simple alkylphenols; degassing solvents is recommended for long-term storage
solutions.

The "Ortho" Effect

The substitution at the 2-position (ortho) creates intramolecular shielding of the hydroxyl group.

o Impact: This shielding reduces the ability of the -OH group to hydrogen bond with bulk
solvent molecules compared to para-isomers.

o Consequence: 2-(Cyclopropylmethyl)phenol will be more soluble in non-polar solvents
(like Hexane) than its 4-isomer, as the polar head is effectively "tucked in."

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Solubility Profiling of 2-
(Cyclopropylmethyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3382491#solubility-of-2-cyclopropylmethyl-phenol-in-
organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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